

Introduction: A Strategic Building Block for Advanced Functional Materials

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Compound of Interest

Compound Name: 4-Iodo-N,N-diphenylaniline

Cat. No.: B1342297

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4-Iodo-N,N-diphenylaniline, also known as 4-iodotriphenylamine, is a cornerstone intermediate for researchers and developers at the forefront of organic electronics and materials science. Its strategic importance lies in the convergence of two key chemical features within a single, stable molecule: the electron-rich, hole-transporting triphenylamine (TPA) core and a synthetically versatile carbon-iodine bond. The TPA moiety provides excellent electronic properties and thermal stability, making it a privileged scaffold for hole-transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).^[1] The iodine atom at the para-position serves as a predictable and highly reactive handle for sophisticated molecular engineering, primarily through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth perspective on the properties, synthesis, core reactivity, and application of **4-Iodo-N,N-diphenylaniline**, grounded in established chemical principles and field-proven methodologies. It is designed to equip researchers with the causal understanding necessary to effectively integrate this building block into complex molecular architectures.

Physicochemical and Computational Data

For effective experimental design, a clear understanding of a reagent's physical and electronic properties is paramount. The data for **4-Iodo-N,N-diphenylaniline** are summarized below.

Property	Value	Source(s)
CAS Number	38257-52-2	[2]
Molecular Formula	C ₁₈ H ₁₄ IN	[2][3]
Molecular Weight	371.21 g/mol	[2][4]
Appearance	White to off-white solid/powder	[4]
Purity	Typically ≥98%	[2]
Density	~1.5 g/cm ³	[4][5]
Boiling Point	434.1 ± 28.0 °C at 760 mmHg	[5]
Topological Polar Surface Area (TPSA)	3.24 Å ²	[2]
LogP	5.761	[2]

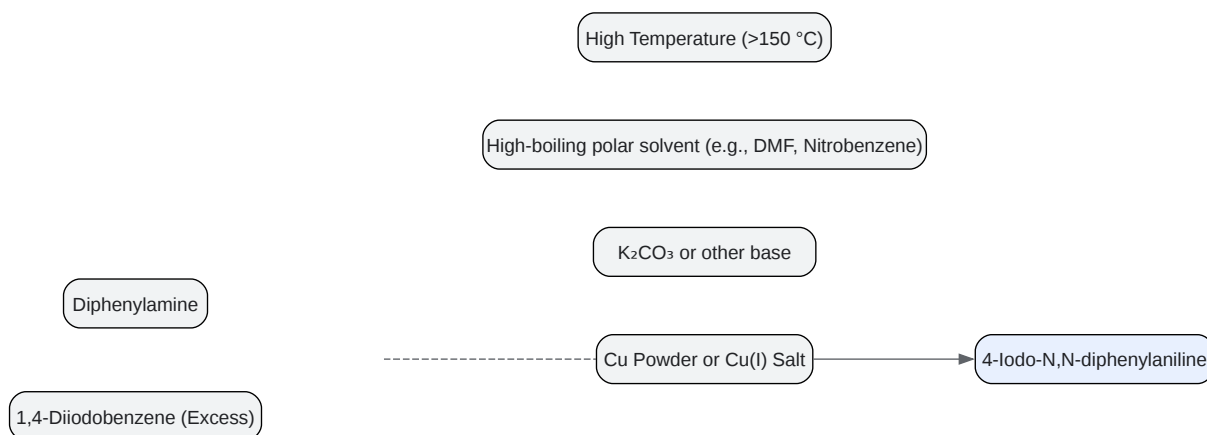
Storage and Handling: Store in a cool, dark place under an inert atmosphere. The compound is classified as an irritant; appropriate personal protective equipment (PPE) should be used.

Synthesis and Purification: A Tale of Two Couplings

The industrial synthesis of **4-Iodo-N,N-diphenylaniline** is typically achieved via C-N cross-coupling reactions. The choice between classic copper-catalyzed methods and modern palladium-catalyzed systems often depends on cost, scale, and substrate tolerance.

Conceptual Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a robust, copper-promoted reaction ideal for forging a C-N bond between an aryl halide and an amine.[6] In this context, it involves the reaction of diphenylamine with an excess of 1,4-diiodobenzene. The use of a stoichiometric amount of copper, often activated in situ, and high temperatures are characteristic of this method.[6][7] The causality behind using an excess of the di-iodinated species is to statistically favor the mono-amination product and reduce the formation of undesired tetra-aryl ammonium salts.



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Caption: Conceptual workflow for the synthesis of **4-Iodo-N,N-diphenylaniline** via Ullmann Condensation.

Alternative Pathway: Buchwald-Hartwig Amination

A more contemporary approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction known for its superior functional group tolerance and milder reaction conditions compared to the Ullmann reaction.^[8] This method would also couple diphenylamine and 1,4-diiodobenzene but utilizes a palladium catalyst, a phosphine ligand, and a base.^{[8][9]} The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are often required to facilitate the key reductive elimination step that forms the C-N bond.

Purification Protocol

Regardless of the synthetic route, purification is essential to achieve the high purity (≥98%) required for electronics applications. A self-validating purification workflow is as follows:

- **Work-up:** After the reaction, the mixture is cooled, diluted with a solvent like dichloromethane or ethyl acetate, and washed with water and brine to remove inorganic salts and high-polarity impurities.
- **Column Chromatography:** The crude product is purified by silica gel column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is effective. The progress is monitored by Thin Layer Chromatography (TLC).
- **Recrystallization:** The fractions containing the pure product are combined, the solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent system (e.g., hexane or ethanol) to yield the final product as a crystalline solid. Purity is confirmed by NMR spectroscopy and HPLC.

Core Reactivity: The Gateway to Molecular Complexity

The synthetic utility of **4-Iodo-N,N-diphenylaniline** stems from the reactivity of its C-I bond in palladium- and copper-catalyzed cross-coupling reactions. This allows for the precise installation of various functional groups, extending the π -conjugated system and tuning the molecule's optoelectronic properties.

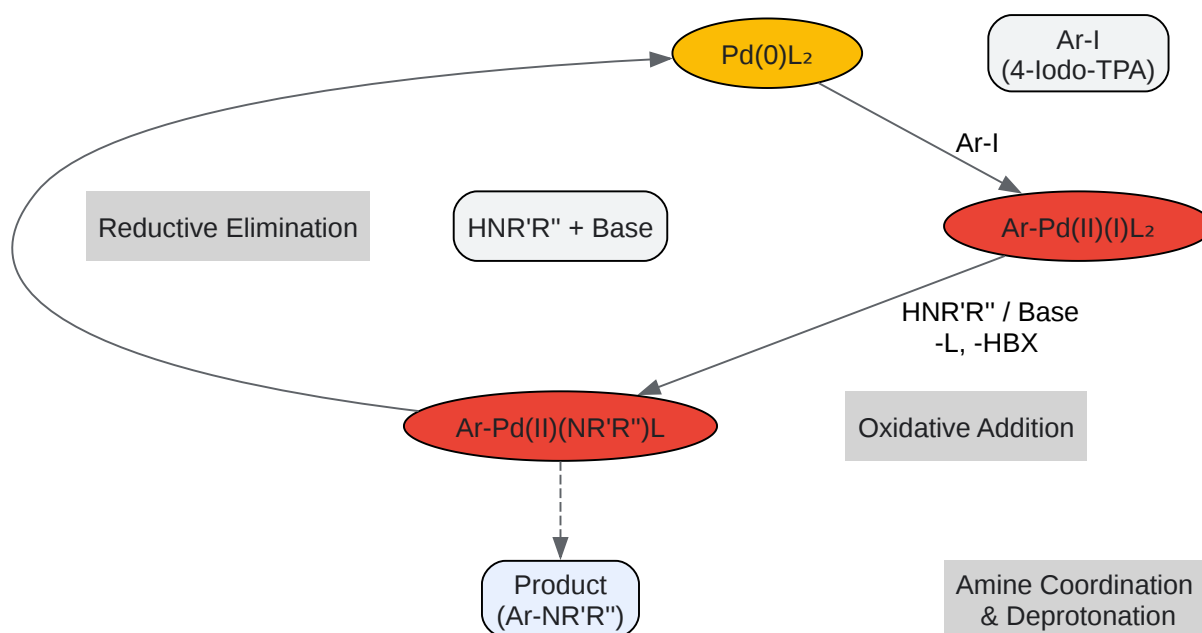
Buchwald-Hartwig Amination: Building Larger Triarylamines

This reaction is a powerful tool for creating more complex, often dendritic, triarylamine structures, which are highly desirable as hole-transport and light-emitting materials. In this scenario, **4-Iodo-N,N-diphenylaniline** acts as the aryl halide electrophile, reacting with another primary or secondary amine.

The mechanism proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.^[10] The key steps are:

- **Oxidative Addition:** The C-I bond of **4-Iodo-N,N-diphenylaniline** adds to a Pd(0) complex.
- **Amine Coordination & Deprotonation:** The incoming amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

- Reductive Elimination: The aryl group and the amino group couple, releasing the final product and regenerating the Pd(0) catalyst.



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Caption: The catalytic cycle of the Buchwald-Hartwig Amination using an aryl iodide (Ar-I).

Sonogashira Coupling: Introducing Alkynyl Functionality

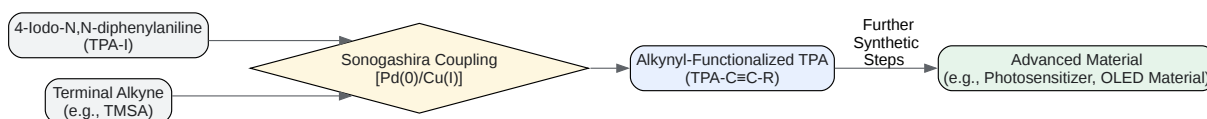
The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl iodide) and sp-hybridized carbons (of a terminal alkyne).^[11] This reaction is instrumental in creating rigid, linear, and highly conjugated molecular wires, which are key components in organic electronics and photosensitizers.

The reaction typically employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to facilitate the main catalytic cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the alkyne.^[11]

Application Spotlight: A Versatile Precursor for Optoelectronic Materials

The unique structure of **4-Iodo-N,N-diphenylaniline** makes it an invaluable precursor for a range of high-performance organic materials.

- **Hole-Transport Layers (HTLs) in OLEDs:** The triphenylamine core is an excellent hole transporter due to the stability of the radical cation formed upon oxidation (hole injection).^[1] The nitrogen atom's lone pair effectively delocalizes the positive charge. By using the iodo-functionality to couple this core with other chromophores or polymerizable groups, researchers can fine-tune the HOMO energy level, morphology, and charge mobility of the resulting material to optimize device performance.^[1]
- **Organic Photosensitizers:** In applications like photodynamic therapy or dye-sensitized solar cells, the TPA group can act as an electron donor. The C-I bond allows for the attachment of this donor unit to a π -bridge and an acceptor unit, following a Donor- π -Acceptor (D- π -A) design principle. A published example demonstrates the use of **4-Iodo-N,N-diphenylaniline** in a Sonogashira coupling to synthesize a fullerene-BODIPY-triphenylamine triad for use as a heavy atom-free organic triplet photosensitizer.^[11]



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Caption: Synthetic utility of **4-Iodo-N,N-diphenylaniline** in creating advanced functional materials.

Detailed Experimental Protocols

The following protocols are representative of the key transformations involving **4-Iodo-N,N-diphenylaniline**. They are designed as self-validating systems, with clear steps and rationale.

Protocol 1: Sonogashira Coupling of 4-Iodo-N,N-diphenylaniline

(Adapted from Yang et al., 2018)[[11](#)]

This protocol describes the synthesis of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline, a key intermediate.

- Objective: To demonstrate the C-C bond formation at the 4-position of the TPA core.
- Causality: The Pd(PPh₃)₂Cl₂/CuI system is a classic and effective catalyst combination for Sonogashira couplings. THF/Et₃N serves as both the solvent and the base; the triethylamine neutralizes the HI formed during the reaction and helps maintain the catalyst's activity. The reaction is run under an inert nitrogen atmosphere to prevent oxidative degradation of the palladium(0) active species.

Materials:

- **4-Iodo-N,N-diphenylaniline** (1.0 eq.)
- Copper(I) Iodide (CuI, 0.5 eq.)
- Triphenylphosphine (PPh₃, 0.5 eq.)
- trans-Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.2 eq.)
- Trimethylsilylacetylene (TMSA, 5.0 eq.)
- Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) in a 1:3 v/v ratio
- Nitrogen gas supply

Procedure:

- Inerting the Flask: In an oven-dried 50 mL flask equipped with a magnetic stir bar and a gas inlet, add **4-Iodo-N,N-diphenylaniline** (500.0 mg, 1.35 mmol), CuI (128.3 mg, 0.67 mmol), and PPh₃ (176.6 mg, 0.67 mmol).

- Solvent Addition: Add 20 mL of the anhydrous THF/Et₃N (1:3) solvent mixture.
- Degassing: Stir the mixture at room temperature under a gentle stream of nitrogen for 30 minutes to ensure all reagents are dissolved and the system is deoxygenated.
- Catalyst and Reagent Addition: Add Pd(PPh₃)₂Cl₂ (189.0 mg, 0.27 mmol) followed by TMSA (945 µL, 6.74 mmol).
- Reaction: Heat the mixture to 40 °C and stir under a nitrogen atmosphere.
- Monitoring: Monitor the reaction's progress by TLC until the starting material (**4-Iodo-N,N-diphenylaniline**) is completely consumed (approx. 5 hours).
- Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NH₄Cl solution and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Representative Buchwald-Hartwig Amination

(Adapted from a general procedure by TCI)[[12](#)]

This protocol illustrates the coupling of an aryl halide with an amine, for which **4-Iodo-N,N-diphenylaniline** would be a suitable substrate.

- Objective: To form a new C-N bond, creating a more complex triarylamine derivative.
- Causality: The use of a palladium catalyst (Pd₂(dba)₃) with a bulky, electron-rich phosphonium salt ligand (tBu₃P·HBF₄) is a modern, highly efficient system that promotes both oxidative addition and the challenging reductive elimination step. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine precursor. Toluene is a common high-boiling, non-polar solvent for this reaction.

Materials:

- **4-Iodo-N,N-diphenylaniline** (1.0 eq.)

- Secondary Amine (e.g., Carbazole, 1.05 eq.)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 1 mol%)
- Tri-tert-butylphosphine tetrafluoroborate ($\text{tBu}_3\text{P}\cdot\text{HBF}_4$, 2 mol%)
- Sodium tert-butoxide (NaOtBu , 2.2 eq.)
- Anhydrous, degassed Toluene
- Nitrogen gas supply

Procedure:

- **Flask Preparation:** To a dry, three-necked flask under a nitrogen atmosphere, add the secondary amine (1.05 eq.), **4-Iodo-N,N-diphenylaniline** (1.0 eq.), and degassed toluene.
- **Reagent Addition:** In sequence, add $\text{Pd}_2(\text{dba})_3$ (1 mol%), $\text{tBu}_3\text{P}\cdot\text{HBF}_4$ (2 mol%), and sodium tert-butoxide (2.2 eq.). The base should be added last.
- **Reaction:** Heat the reaction mixture to reflux (or $\sim 110^\circ\text{C}$) under nitrogen for 16-24 hours.
- **Monitoring:** Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.
- **Work-up:** Cool the reaction to room temperature. Dilute with dichloromethane (or another suitable solvent) and filter through a pad of Celite to remove palladium black and inorganic salts.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude solid by silica gel column chromatography, followed by recrystallization from a suitable solvent like hexane, to afford the pure product.

Conclusion

4-Iodo-N,N-diphenylaniline is more than a simple chemical intermediate; it is a strategic enabler of innovation in materials science. Its robust triphenylamine core provides the foundational electronic properties required for charge transport, while the synthetically

accessible iodo group offers a precise point of attachment for building complex, high-performance molecular systems. A thorough understanding of its properties and reactivity, particularly in modern cross-coupling reactions, empowers researchers to rationally design and synthesize the next generation of materials for organic electronics, photovoltaics, and beyond.

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